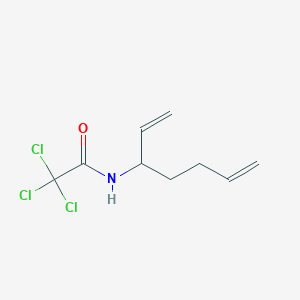
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide is a chemical compound with the molecular formula C9H10Cl3NO It is characterized by the presence of a trichloroacetamide group attached to a hepta-1,6-dien-3-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide typically involves the reaction of trichloroacetyl chloride with hepta-1,6-dien-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding acetic acid and the corresponding amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a substituted amide, while hydrolysis would produce acetic acid and the corresponding amine.
科学的研究の応用
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hepta-1,6-dien-3-yl moiety may also participate in interactions with cellular membranes or other hydrophobic environments, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: This compound has a pyridinyl group instead of the hepta-1,6-dien-3-yl moiety.
2,2,2-Trichloroacetamide: Lacks the additional substituent on the nitrogen atom.
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide: Contains a different alkyl chain attached to the nitrogen atom.
Uniqueness
2,2,2-Trichloro-N-(hepta-1,6-dien-3-YL)acetamide is unique due to its specific combination of the trichloroacetamide group and the hepta-1,6-dien-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
871564-93-1 |
|---|---|
分子式 |
C9H12Cl3NO |
分子量 |
256.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-hepta-1,6-dien-3-ylacetamide |
InChI |
InChI=1S/C9H12Cl3NO/c1-3-5-6-7(4-2)13-8(14)9(10,11)12/h3-4,7H,1-2,5-6H2,(H,13,14) |
InChIキー |
LZXOBAPDRAIEHN-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(C=C)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















